3-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Kinase inhibitor design Regioisomer differentiation Hinge-binding pharmacophore

This 3-amino-N-ethyl-1-isopropyl-1H-pyrazole-5-carboxamide (CAS 1894615-00-9) delivers the regiospecifically defined 5-carboxamide isomer—the NH–N=C–NH₂ donor–acceptor–donor hinge-binding pharmacophore crystallographically validated in BTK (PDB 6MNY) and MK2 (PDB 3KGA). Unlike the 4-carboxamide regioisomer (CAS 2171315-50-5), which projects the amide vector ~120° differently, only this 5-carboxamide geometry recapitulates the adenine-mimetic DAD hydrogen-bond pattern essential for ATP-competitive kinase engagement. The N1-isopropyl group provides a defined lipophilic anchor; the 3-NH₂ and 5-C(=O)NHEt handles enable chemoselective elaboration without protecting groups. For target-validation studies where regioisomeric purity directly determines SAR interpretability, this analytically distinguishable scaffold eliminates uncontrolled variables inherent in isomeric mixtures. Computed AlogP 1.29, PSA 90.65 Ų, QED 0.69—lead-like space, screening-ready.

Molecular Formula C9H16N4O
Molecular Weight 196.254
CAS No. 1894615-00-9
Cat. No. B2974128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
CAS1894615-00-9
Molecular FormulaC9H16N4O
Molecular Weight196.254
Structural Identifiers
SMILESCCNC(=O)C1=CC(=NN1C(C)C)N
InChIInChI=1S/C9H16N4O/c1-4-11-9(14)7-5-8(10)12-13(7)6(2)3/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14)
InChIKeyCUPJWTBLKAHXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (CAS 1894615-00-9): Baseline Identity and Procurement-Relevant Classification


3-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (CAS 1894615-00-9; IUPAC: 5-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide) is a densely functionalized, low-molecular-weight (196.25 g/mol) 3-aminopyrazole-5-carboxamide bearing an N1-isopropyl group and an N-ethyl carboxamide side chain . This substitution pattern places it within the broader 3-aminopyrazole-5-carboxamide class—a scaffold extensively validated across multiple kinase inhibitor programs, including BTK, RIP2, CDK2, GSK-3, Aurora, and AXL [1][2]. The 3-amino-5-carboxamide arrangement establishes the NH–N=C–NH₂ pharmacophore recognized as a privileged hinge-binding motif in ATP-competitive kinase inhibition [1]. The compound is listed in commercial screening libraries with a computed AlogP of 1.29 and polar surface area of 90.65 Ų, placing it within lead-like property space suitable for fragment elaboration or scaffold-hopping campaigns .

Why 3-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Within the C₉H₁₆N₄O pyrazole-carboxamide isomer space, the position of the carboxamide (5- vs. 4-), the amino group (3- vs. 4- vs. 5-), and the N1 alkyl substituent (isopropyl vs. ethyl vs. methyl) each govern distinct hydrogen-bond donor/acceptor geometry and steric topography [1]. The 3-amino-5-carboxamide arrangement exemplified by this compound establishes a donor–acceptor–donor (DAD) hydrogen-bonding pattern that mimics the adenine–kinase hinge interaction, whereas the 4-carboxamide regioisomer (e.g., CAS 2171315-50-5) projects the amide vector ~120° differently, disrupting this pharmacophore [1]. In the RIP2 kinase inhibitor series, selectivity and potency were explicitly shown to depend on modifications at the N1 and C5 amide nitrogen positions on the pyrazole ring, confirming that even subtle alkyl group permutations at these positions produce divergent kinase-selectivity profiles [2]. For any procurement decision predicated on biological target engagement or synthetic elaboration, substitution with an uncharacterized regioisomer or N1-alkyl variant introduces an uncontrolled variable with no guarantee of functional equivalence.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (CAS 1894615-00-9) vs. Closest Analogs


5-Carboxamide vs. 4-Carboxamide Regioisomer: Carboxamide Position Governs H-Bond Vector Geometry and Kinase Pharmacophore Integrity

The target compound positions the carboxamide at C5 of the pyrazole ring (IUPAC: 5-amino-N-ethyl-2-propan-2-ylpyrazole-3-carboxamide), establishing a contiguous 3-amino–pyrazole–5-carboxamide donor–acceptor–donor (DAD) triad that mimics the adenine N6–N1–N7 hydrogen-bonding pattern recognized by kinase hinge regions. In contrast, the 4-carboxamide regioisomer 3-amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide (CAS 2171315-50-5, SMILES: O=C(C1=CN(C(C)C)N=C1N)NCC) projects the carboxamide from C4, altering the H-bond vector by approximately 120° and disrupting the contiguous DAD pharmacophore . The amino-pyrazole medicinal chemistry review documents that the 3-aminopyrazole NH–N=C–NH₂ pattern is stereochemically optimized for kinase hinge binding, with the carboxamide position serving as a critical determinant of target engagement geometry [1]. The BTK inhibitor co-crystal structure (PDB 6MNY) confirms that aminopyrazole-5-carboxamides engage the hinge via a bidentate hydrogen-bond network, while the C5 carboxamide NH projects toward the gatekeeper residue, a geometry unavailable to the 4-carboxamide regioisomer [2].

Kinase inhibitor design Regioisomer differentiation Hinge-binding pharmacophore Structure-based drug design

3-Amino vs. 4-Amino vs. 5-Amino Position: Amino Group Placement Determines Kinase Hinge H-Bond Donor–Acceptor Pairing

The target compound bears the amino substituent at position 3 of the pyrazole ring, establishing the NH₂–C3=N2 hydrogen-bond donor–acceptor motif that crystallographic evidence confirms engages the kinase hinge region via a bidentate interaction (PDB 3KGA: MK2 kinase; PDB 6MNY: BTK kinase) [1][2]. In contrast, the regioisomer 5-amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide (CAS 1876287-16-9) places the amino group at C5, which reverses the donor–acceptor orientation relative to the pyrazole N1–N2 axis, fundamentally altering the hydrogen-bond pairing geometry with the kinase hinge backbone . The 3-aminopyrazole review catalogs multiple co-crystal structures demonstrating that the 3-NH₂ group consistently donates a hydrogen bond to the hinge region backbone carbonyl of the kinase, while the pyrazole N2 accepts a hydrogen bond from the hinge backbone NH; this specific donor–acceptor pairing is lost when the amino group is repositioned to C4 or C5 [1].

Aminopyrazole regioisomer Kinase hinge binding Hydrogen bond network Scaffold hopping

N1-Isopropyl vs. N1-Ethyl Substitution: Alkyl Bulk at N1 Modulates Kinase Selectivity per RIP2 and BTK SAR

The target compound incorporates an N1-isopropyl group, which provides greater steric bulk (van der Waals volume) than the N1-ethyl substituent found in the closely related analog 3-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide (CAS 1856081-14-5). In the pyrazolocarboxamide RIP2 kinase inhibitor series, it was explicitly demonstrated that 'key substitutions about the N1 and C5 N positions on the pyrazole ring [achieved] significant kinase selectivity and potency' [1]. The N1 substituent projects into a hydrophobic sub-pocket adjacent to the ATP-binding site; the isopropyl group occupies a larger volume in this pocket compared to ethyl, which can differentially affect selectivity against off-target kinases [1][2]. The amino-pyrazole review further notes that the N1 substituent is a critical vector for tuning physicochemical properties (lipophilicity, solubility) while maintaining hinge engagement [3].

N1 substitution SAR Kinase selectivity RIP2 inhibitor BTK inhibitor Hydrophobic pocket engagement

Physicochemical Property Profile: Computed AlogP, PSA, and HBA/HBD Differentiate This Compound from Its 4-Carboxamide Regioisomer

The target compound (CAS 1894615-00-9) exhibits computed physicochemical properties—AlogP 1.29, polar surface area (PSA) 90.65 Ų, 5 hydrogen-bond acceptors (HBA), 2 hydrogen-bond donors (HBD), and 7 rotatable bonds—placing it within lead-like chemical space (QED weighted: 0.69) . While the 4-carboxamide regioisomer (CAS 2171315-50-5) shares the identical molecular formula (C₉H₁₆N₄O) and molecular weight (196.25), the altered H-bond donor/acceptor topology arising from the different carboxamide placement produces differences in the spatial distribution of polarity that affect computed descriptors such as 3D-PSA and solvent-accessible surface area . The amino-pyrazole review identifies that the combination of 3-NH₂ plus 5-carboxamide yields a specific spatial arrangement of H-bond donors and acceptors that underpins the scaffold's utility in fragment-based drug design, where H-bond complementarity to the target dictates binding [1].

Physicochemical properties Drug-likeness Lead-like space Computational ADME Regioisomer comparison

Building Block Diversification: Three Orthogonal Functionalization Handles Enable Divergent Library Synthesis

The target compound presents three chemically orthogonal functionalization handles: (1) a free 3-amino group amenable to acylation, reductive amination, or urea formation; (2) an N-ethyl carboxamide at C5 that can be hydrolyzed, transamidated, or reduced; and (3) an N1-isopropyl group that is chemically inert but provides a fixed lipophilic anchor . This contrasts with the 4-carboxamide regioisomer (CAS 2171315-50-5), where the combination of 3-NH₂ and 4-carboxamide places both reactive groups on adjacent positions of the pyrazole ring, potentially enabling intramolecular cyclization under certain conditions and altering the diversification strategy . The pyrazole carboxamide synthetic methodology literature demonstrates that densely functionalized pyrazole carboxamides with the 3-amino-5-carboxamide arrangement have been elaborated through saponification and transamidation to optimize kinase inhibition profiles, confirming the practical synthetic utility of this specific substitution pattern [1].

Chemical building block Parallel synthesis Diversification vectors Kinase-focused library Fragment elaboration

Highest-Confidence Application Scenarios for 3-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (CAS 1894615-00-9) Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery Requiring a Validated 3-Amino-5-Carboxamide Hinge-Binding Scaffold

This compound is optimally deployed as a fragment or early lead scaffold in kinase inhibitor programs targeting BTK, RIP2, CDK2, GSK-3, Aurora, or AXL kinases. The 3-amino-5-carboxamide arrangement has been crystallographically validated as an ATP-competitive hinge-binding motif in both BTK (PDB 6MNY, 2.80 Å) and MK2 (PDB 3KGA) [1][2]. The N1-isopropyl group provides a defined lipophilic anchor for probing the hydrophobic sub-pocket adjacent to the ATP site, while the 3-NH₂ and 5-carboxamide NH serve as growth vectors for fragment elaboration. In the RIP2 inhibitor program, modifications at the N1 and C5 amide nitrogen were demonstrated to be the key determinants of both potency and kinase selectivity, confirming that this scaffold—when substituted at these exact positions—can be iteratively optimized toward selective kinase inhibition [3].

Regioisomerically Defined Chemical Probe Synthesis for Target Engagement Studies

When a research program requires unambiguous assignment of structure–activity relationships at the pyrazole ring, the 5-carboxamide regioisomer provides a structurally defined starting point that is analytically distinguishable from its 4-carboxamide counterpart (CAS 2171315-50-5) by NMR, HPLC retention time, and mass spectrometry [1]. The distinct SMILES strings (CCNC(=O)c1cc(N)nn1C(C)C vs. O=C(C1=CN(C(C)C)N=C1N)NCC) encode chemically non-interchangeable connectivity, ensuring that biological activity can be attributed to the specific regioisomer without ambiguity. This is critical for patent applications, publication, and target-validation studies where regioisomeric purity directly affects the interpretability of biological results.

Parallel Library Synthesis Exploiting Three Orthogonal Diversification Vectors

The compound's three non-adjacent functional handles—3-NH₂ (nucleophilic amine), 5-C(=O)NHEt (amide), and N1-iPr (inert anchor)—enable sequential, chemoselective library production without protecting-group strategies [1]. The 3-NH₂ can be selectively acylated or subjected to reductive amination, the 5-carboxamide can be hydrolyzed to the carboxylic acid for subsequent coupling, and the N1-isopropyl remains chemically silent throughout. This contrasts with the 4-carboxamide regioisomer, where the 3-NH₂ and 4-C(=O)NHEt groups reside on adjacent positions, increasing the risk of intramolecular cyclization and reducing synthetic efficiency [2]. The methodology precedent for saponification/transamidation of pyrazole-5-carboxamide esters to optimize kinase inhibition further supports the practical elaboration of this scaffold [3].

Computational Chemistry and Docking Studies Requiring a Fragment with Defined H-Bond Topology and Moderate Lipophilicity

With a computed AlogP of 1.29, PSA of 90.65 Ų, and 2 H-bond donors plus 5 acceptors, this compound occupies a favorable region of lead-like chemical space (QED 0.69) for virtual screening and pharmacophore modeling [1]. The defined DAD hydrogen-bond pattern (3-NH₂ donor, pyrazole N2 acceptor, 5-carboxamide NH donor) provides a computable pharmacophore query that can be used to mine commercial or virtual compound libraries for kinase-targeted screening sets. The compound's failure to pass the Rule of Three (Ro3: No) indicates it is a lead-like rather than strictly fragment-sized molecule, making it suitable for direct biochemical screening without requiring fragment-linking strategies.

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